molecular formula C9H9ClN2O B15295288 2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

Katalognummer: B15295288
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: ZFEMQIAXJAFMJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chloromethyl group attached to the second carbon atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with chloroacetyl chloride can lead to the formation of the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is unique due to its specific fused ring system and the presence of a chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Eigenschaften

Molekularformel

C9H9ClN2O

Molekulargewicht

196.63 g/mol

IUPAC-Name

2-(chloromethyl)-1,9a-dihydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H9ClN2O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5,8,11H,6H2

InChI-Schlüssel

ZFEMQIAXJAFMJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2NC(=CC(=O)N2C=C1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.